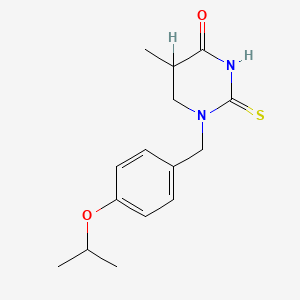
Tetrahydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/MX8958000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control workplace chemical hazards .
Preparation Methods
The preparation methods for NIOSH/MX8958000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve specific sampling protocols, analytical accuracy, cost considerations, and optimum sample numbers .
Chemical Reactions Analysis
NIOSH/MX8958000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The NIOSH Manual of Analytical Methods provides detailed information on the reagents and conditions used in these reactions . Common reagents may include solvents like carbon disulfide and methanol, and the reactions are typically conducted under controlled conditions to ensure accuracy and precision . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NIOSH/MX8958000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes. For example, the NIOSH Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . The compound may also be used in the development of occupational robots that enhance worker safety and health . Additionally, NIOSH funds research grants to support studies on the potential health effects of exposure to hazardous drugs and other chemicals .
Mechanism of Action
The mechanism of action of NIOSH/MX8958000 involves its interaction with specific molecular targets and pathways. The compound may exhibit carcinogenicity, reproductive toxicity, teratogenicity, organ toxicity at low doses, genotoxicity, or other hazardous effects . The exact mechanism depends on the molecular structure and toxicity profile of the compound, as well as its interaction with biological systems .
Comparison with Similar Compounds
NIOSH/MX8958000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Pocket Guide to Chemical Hazards . Similar compounds may include cyanides, fluorides, and manganese compounds, which are also found in workplaces and exhibit similar hazardous properties . The uniqueness of NIOSH/MX8958000 lies in its specific molecular structure and the particular hazards it poses to workers.
Conclusion
NIOSH/MX8958000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health. Understanding the properties and hazards of NIOSH/MX8958000 is crucial for protecting workers and preventing occupational exposure to hazardous chemicals.
Properties
CAS No. |
62554-18-1 |
|---|---|
Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-methyl-1-[(4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)19-13-6-4-12(5-7-13)9-17-8-11(3)14(18)16-15(17)20/h4-7,10-11H,8-9H2,1-3H3,(H,16,18,20) |
InChI Key |
YCSBAKTVODFMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=S)NC1=O)CC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















